4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one
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Overview
Description
4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a piperidin-2-ylmethylamino group attached to a dihydropyridazinone core. Its molecular formula is C11H17BrN4O, and it has a molecular weight of 374.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium hydride or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazinones .
Scientific Research Applications
4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated pyridazinones and piperidine derivatives. Examples are:
- 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-pyridazin-3-one
- 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-thione .
Uniqueness
What sets 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17BrN4O |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one |
InChI |
InChI=1S/C11H17BrN4O/c1-16-11(17)10(12)9(7-15-16)14-6-8-4-2-3-5-13-8/h7-8,13-14H,2-6H2,1H3 |
InChI Key |
XYSGJBLWWSMRFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC2CCCCN2)Br |
Origin of Product |
United States |
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